Chemical structure and properties of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one
Chemical structure and properties of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one
[1]
Executive Summary
5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one represents a privileged bicyclic scaffold in medicinal chemistry, characterized by a pyrimidine ring fused to a cyclic ether (tetrahydrofuran) moiety.[1][2] Unlike its fully aromatic furo[3,4-d]pyrimidine counterparts, the 5,7-dihydro variant possesses a partially saturated furan ring, imparting unique steric and electronic properties.[2]
This scaffold serves as a critical bioisostere for purines and quinazolines. It has gained significant traction in drug discovery as a core pharmacophore for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and PI3K/AKT pathways.[1][2] Its structural distinctiveness lies in the furan oxygen atom, which acts as a strategic hydrogen bond acceptor, modulating lipophilicity (LogP) and improving metabolic stability compared to carbocyclic analogs.[2]
Part 1: Structural Analysis & Physicochemical Profile[1][3]
Chemical Identity & Tautomerism
The compound exists in a dynamic lactam-lactim equilibrium.[1] While the 4(3H)-one (lactam) tautomer predominates in neutral solution and the solid state, the 4-hydroxy (lactim) form is accessible for specific binding interactions, particularly in kinase hinge regions.[2]
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IUPAC Name: 3,5,7-trihydrofuro[3,4-d]pyrimidin-4-one[1]
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Core Geometry: Planar pyrimidine ring fused to a puckered tetrahydrofuran ring.
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Electronic Features: The oxygen at position 6 (furan ring) exerts an inductive electron-withdrawing effect, slightly reducing the electron density of the pyrimidine ring compared to a cyclopentapyrimidine.[2]
Physicochemical Properties (Calculated & Experimental)
The following data aggregates standard values for the core scaffold.
| Property | Value | Significance |
| Molecular Formula | C₆H₆N₂O₂ | Core scaffold composition.[1][3] |
| Molecular Weight | 138.12 g/mol | Fragment-like; ideal for fragment-based drug design (FBDD).[1][2] |
| H-Bond Donors | 1 (N3-H) | Critical for donor interactions (e.g., with Glu/Asp residues).[1][2] |
| H-Bond Acceptors | 3 (N1, O=C4, O-Furan) | High acceptor/donor ratio favors solubility.[1][2] |
| cLogP | ~ -0.8 to -0.3 | Hydrophilic nature requires substitution for membrane permeability.[1] |
| TPSA | ~ 50-60 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1][2] |
| pKa (Calculated) | ~ 8.5 (N3-H) | Weakly acidic; deprotonates under basic conditions to form anions.[1][2] |
Part 2: Synthetic Methodologies
Retrosynthetic Analysis
The most robust route to the 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one core involves the construction of the pyrimidine ring onto a pre-existing functionalized tetrahydrofuran.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine ring.[1][2]
Validated Synthesis Protocol
Objective: Synthesis of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one via cyclocondensation.
Reagents:
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Ethyl 4-oxotetrahydrofuran-3-carboxylate (Starting Material, CAS: 7664-35-9)[1]
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Sodium Ethoxide (NaOEt) (Base)[2]
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Ethanol (EtOH) (Solvent, anhydrous)[2]
Step-by-Step Methodology:
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Preparation of Base: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Ethoxide (2.2 equiv) in anhydrous Ethanol (50 mL) under an argon atmosphere.
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Expert Insight: Freshly prepared NaOEt is preferred to avoid hydroxide contamination, which can hydrolyze the ester without cyclization.[2]
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-
Addition of Formamidine: Add Formamidine Acetate (1.5 equiv) to the stirred solution. Allow to stir for 15 minutes at room temperature to liberate the free base formamidine.
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Substrate Addition: Dropwise add Ethyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) diluted in 10 mL Ethanol.
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Cyclization (Reflux): Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).
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Checkpoint: The disappearance of the starting keto-ester spot indicates completion.[1]
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Work-up:
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Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Yield Expectation: 65–80%.
Part 3: Medicinal Chemistry Applications[1][4][6][7][8][9][10]
Pharmacophore Mapping
The 5,7-dihydrofuro[3,4-d]pyrimidine scaffold is a "privileged structure" because it mimics the adenosine core of ATP.
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Kinase Inhibition (Hinge Binding): The N1 and N3/C4=O motifs form a bidentate hydrogen bond interaction with the hinge region of kinases (e.g., Met residue in EGFR).[2]
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HIV-1 RT Inhibition: Derivatives substituted at the C2 position (via S-alkylation or amine displacement) fit into the Non-Nucleoside Inhibitor Binding Pocket (NNIBP).[1][2] The furan oxygen provides a unique dipole alignment that differs from standard quinazolines.
Figure 2: Pharmacophore mapping of the scaffold against major biological targets.
Case Study: HIV-1 NNRTIs
Recent studies (See References) have highlighted derivatives of this core as potent inhibitors of HIV-1 resistant strains (K103N/Y181C).[1][2][5][6][7]
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Mechanism: The scaffold occupies the "tolerant region I" of the binding pocket.
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Advantage: The ether oxygen in the fused ring improves water solubility compared to the dihydro-thieno or carbocyclic analogs, addressing a common failure mode in NNRTI development (poor bioavailability).[2]
Part 4: Analytical Characterization Standards
To ensure scientific integrity, the following spectral signatures must be verified for the core structure:
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 12.5 ppm (s, 1H): Broad singlet for the amide NH (exchangeable with D₂O).
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δ 8.1 ppm (s, 1H): Singlet for the C2-H proton (deshielded by adjacent nitrogens).
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δ 4.8 - 5.0 ppm (m, 4H): Distinctive methylene protons of the dihydrofuran ring. Note: These may appear as two singlets or a multiplet depending on the puckering and substitution at C2.
Mass Spectrometry (ESI-MS)[1][12]
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[M+H]⁺: 139.1 Da.
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Fragmentation: Loss of CO (28 Da) from the pyrimidinone ring is a common fragmentation pathway.
References
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BenchChem. An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.[1][3] (Accessed 2025).[3][8] Link[1]
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Kang, D., et al. "Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains." Journal of Medicinal Chemistry, 65(3), 2458-2470 (2022).[6] Link[1]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 23125132, 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione." PubChem. Link[1]
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Organic Syntheses. "Formamidine Acetate: Preparation and Usage." Org.[9][10] Synth. Coll. Vol. 5, p.582. Link[1]
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Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold (Comparative Analysis)." RSC Medicinal Chemistry, 11, 1112-1135 (2020).[11] Link
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